molecular formula C21H21NO2 B12536835 2,6-Bis(4-methoxy-3-methylphenyl)pyridine CAS No. 697284-15-4

2,6-Bis(4-methoxy-3-methylphenyl)pyridine

Cat. No.: B12536835
CAS No.: 697284-15-4
M. Wt: 319.4 g/mol
InChI Key: PEKCESXPHPBMRV-UHFFFAOYSA-N
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Description

2,6-Bis(4-methoxy-3-methylphenyl)pyridine is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound consists of a pyridine ring substituted with two 4-methoxy-3-methylphenyl groups at the 2 and 6 positions. The presence of methoxy and methyl groups on the phenyl rings imparts specific electronic and steric characteristics to the molecule, making it a valuable subject for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-methoxy-3-methylphenyl)pyridine typically involves the reaction of 2,6-dibromopyridine with 4-methoxy-3-methylphenylboronic acid in the presence of a palladium catalystThe reaction conditions generally include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst such as Pd(PPh3)4 .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the Suzuki-Miyaura coupling reaction remains a cornerstone in the large-scale synthesis of similar compounds. The scalability of this reaction, combined with the availability of starting materials and catalysts, makes it a feasible approach for industrial production.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-methoxy-3-methylphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines .

Scientific Research Applications

2,6-Bis(4-methoxy-3-methylphenyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 2,6-Bis(4-methoxy-3-methylphenyl)pyridine exerts its effects involves its interaction with specific molecular targets. For instance, in cancer research, it functions as a WSB1 degrader, leading to the accumulation of Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein. This accumulation reverses the expression of downstream F-actin and formation of membrane ruffles, thereby disturbing the migration capacity of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(4-methoxy-3-methylphenyl)pyridine stands out due to its specific substitution pattern on the pyridine ring, which imparts unique electronic properties and steric effects. These characteristics make it particularly effective in certain catalytic and biological applications, distinguishing it from other similar compounds .

Properties

CAS No.

697284-15-4

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

2,6-bis(4-methoxy-3-methylphenyl)pyridine

InChI

InChI=1S/C21H21NO2/c1-14-12-16(8-10-20(14)23-3)18-6-5-7-19(22-18)17-9-11-21(24-4)15(2)13-17/h5-13H,1-4H3

InChI Key

PEKCESXPHPBMRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=CC=C2)C3=CC(=C(C=C3)OC)C)OC

Origin of Product

United States

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